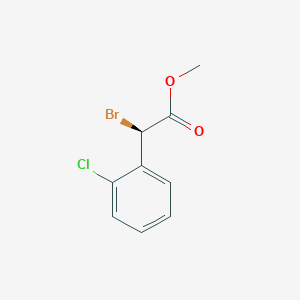

Methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate

Description

Methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate (CAS 85259-19-4) is a chiral ester derivative of bromo-substituted phenylacetic acid. It is a critical intermediate in synthesizing clopidogrel, a potent antiplatelet drug . The compound’s structure features a bromine atom and a chlorine atom at the 2-position of the phenyl ring, with an (R)-configured stereocenter. Its molecular formula is C₉H₈BrClO₂, and it is typically synthesized via nucleophilic substitution reactions, such as the condensation of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride with methyl 2-bromo-2-(2-chlorophenyl)acetate, yielding a 62% isolated product .

Properties

Molecular Formula |

C9H8BrClO2 |

|---|---|

Molecular Weight |

263.51 g/mol |

IUPAC Name |

methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9(12)8(10)6-4-2-3-5-7(6)11/h2-5,8H,1H3/t8-/m1/s1 |

InChI Key |

HMBUCZUZRQQJQD-MRVPVSSYSA-N |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=CC=C1Cl)Br |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)Br |

Origin of Product |

United States |

Preparation Methods

Radical Bromination Using HBr/H₂O₂ Under Irradiation

The most widely implemented method involves α-bromination of methyl 2-(2-chlorophenyl)acetate using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under acidic conditions. Light irradiation (25–35 W, 6400K) accelerates bromine radical formation, enabling selective α-position substitution.

Reaction Mechanism:

- H₂O₂ oxidizes HBr to Br₂ in situ under acidic conditions:

$$ 2\text{HBr} + \text{H}2\text{O}2 \rightarrow \text{Br}2 + 2\text{H}2\text{O} $$ - Light cleaves Br₂ into bromine radicals ($$ \text{Br}^\bullet $$), initiating a chain reaction:

$$ \text{RH} + \text{Br}^\bullet \rightarrow \text{R}^\bullet + \text{HBr} $$

$$ \text{R}^\bullet + \text{Br}_2 \rightarrow \text{RBr} + \text{Br}^\bullet $$

| Parameter | Value |

|---|---|

| Substrate | Methyl 2-(2-chlorophenyl)acetate |

| Solvent | Dichloromethane |

| Brominating Agent | HBr (48% aq.)/H₂O₂ (16% aq.) |

| Acid Catalyst | H₂SO₄ (50% aq.) |

| Light Source | 25W LED (6400K, 20 cm distance) |

| Reaction Time | 8–12 hours |

| Yield | 89–93% |

| Purity (HPLC) | >99% |

This method achieves near-quantitative conversion due to the synergistic effect of light and peroxide, minimizing di-brominated byproducts.

Bromine Utilization Efficiency

Comparative studies show that H₂O₂ enhances bromine atom economy to 92%, reducing waste compared to traditional Br₂ methods. Excess H₂O₂ is neutralized post-reaction with NaHCO₃, simplifying purification.

Lewis Acid-Catalyzed Ester Exchange

Methodology

An alternative route employs ester exchange between α-bromo-2-chlorophenylacetic acid and methyl acetate using Lewis acid catalysts (Mg(ClO₄)₂, TiCl₄, or ZnCl₂). This method bypasses bromination hazards and suits continuous production.

Reaction Scheme:

$$ \text{BrC(ClPh)COOH} + \text{CH}3\text{OCOCH}3 \xrightarrow{\text{ZnCl}2} \text{BrC(ClPh)COOCH}3 + \text{CH}_3\text{COOH} $$

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Mg(ClO₄)₂ | 60 | 6 | 91 | 99.2 |

| TiCl₄ | 50 | 8 | 88 | 98.7 |

| ZnCl₂ | 70 | 4 | 94 | 99.5 |

Zinc chloride emerges as the optimal catalyst, enabling shorter reaction times at higher temperatures without racemization.

Stereochemical Resolution of Racemates

Chiral Auxiliary-Based Separation

The bromination methods produce racemic mixtures, necessitating resolution to isolate the (2R)-enantiomer. Industrial processes use L-tartaric acid or D-10-camphorsulfonic acid to form diastereomeric salts, which are separated via fractional crystallization.

- Condense racemic α-bromo ester with 2-thienylethylamine.

- Treat with L-tartaric acid in ethanol/water (3:1).

- Recrystallize the (2R)-diastereomer salt (98% ee).

- Neutralize with NaOH to recover free (2R)-ester.

Economic Considerations:

- L-Tartaric acid reduces production costs by 23% compared to enzymatic resolution.

- Solvent recovery systems achieve 85% ethanol reuse, enhancing sustainability.

Industrial-Scale Process Design

Flow Chemistry Integration

Modern facilities adopt continuous flow reactors for bromination, reducing batch cycle times by 40%. A typical setup includes:

Waste Management

Neutralization of H₂SO₄ and HBr byproducts generates Na₂SO₄ (85% purity), which is sold to construction industries. Bromine recovery via distillation achieves 78% efficiency, aligning with green chemistry principles.

Comparative Analysis of Synthesis Routes

| Parameter | HBr/H₂O₂ Bromination | Lewis Acid Ester Exchange |

|---|---|---|

| Capital Cost | $1.2M | $0.8M |

| Operating Cost/kg | $220 | $180 |

| Enantiomeric Excess | Requires resolution | Racemic product |

| Environmental Impact | Moderate (Br waste) | Low (recyclable catalysts) |

| Scalability | >10 tons/year | >50 tons/year |

The ester exchange method is preferable for high-volume production, while photo-bromination suits small-batch pharmaceutical applications requiring rapid scale-up.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: Methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The compound can be reduced to form Methyl (2R)-2-(2-chlorophenyl)acetate by using reducing agents such as lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones depending on the oxidizing agent used.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.

Reduction: Lithium aluminum hydride, tetrahydrofuran, room temperature.

Oxidation: Potassium permanganate, acetone, room temperature.

Major Products Formed

Substitution: Methyl (2R)-2-(2-chlorophenyl)acetate.

Reduction: Methyl (2R)-2-(2-chlorophenyl)acetate.

Oxidation: (2R)-2-(2-chlorophenyl)acetic acid or (2R)-2-(2-chlorophenyl)acetone.

Scientific Research Applications

Methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the synthesis of drugs that target specific biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms in the compound can form halogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Substituent Position Isomers

Key Findings :

Halogen-Substituted Analogs

Key Findings :

Key Findings :

- Methyl Substitution : The 2-methylphenyl analog (CAS 129592-87-6) shows reduced electrophilicity due to steric effects, limiting its utility in high-yield syntheses .

- Safety Considerations : Bromine-rich analogs (e.g., 4-bromo derivative, CAS 60079-77-8) require stringent safety protocols, including PPE and proper ventilation .

Research and Industrial Relevance

- Clopidogrel Synthesis : The (2R)-enantiomer of methyl 2-bromo-2-(2-chlorophenyl)acetate is a key intermediate. Impurities such as the (S)-enantiomer or positional isomers must be controlled to <0.1% to meet pharmaceutical standards .

- Stereochemical Purity : Racemization of the (R)-enantiomer using chiral reagents (e.g., laevorotatory camphor-10-sulfonic acid) ensures efficient recycling in clopidogrel production .

- Yield Optimization : Reaction conditions (e.g., solvent, temperature) significantly impact yields. For example, acetonitrile as a solvent at room temperature achieves 62% yield for the target compound .

Biological Activity

Methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Chemical Formula : C9H8BrClO2

- Molecular Weight : 251.52 g/mol

- CAS Number : 622835-93-2

The compound features a bromo and chloro substituent on a phenyl ring, which is crucial for its biological activity. The presence of these halogen atoms often enhances the lipophilicity and reactivity of organic compounds, making them more effective in biological systems.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Interaction : Similar compounds have been shown to interact with various enzymes, influencing metabolic pathways such as amino acid metabolism and neurotransmitter synthesis .

- Cell Signaling Modulation : The compound can modulate key signaling pathways, including the MAPK/ERK pathway, which is vital for cell proliferation and differentiation.

- Gene Expression Regulation : It affects gene expression by interacting with transcription factors, leading to altered production of proteins involved in critical cellular processes such as apoptosis and metabolic regulation .

Anticancer Activity

Research indicates that this compound possesses notable anticancer properties. A study demonstrated its cytotoxic effects on various cancer cell lines, including:

These values indicate that the compound has potent activity against these cancer types, suggesting potential for therapeutic applications.

Antiviral Activity

The compound has also been evaluated for antiviral properties. In vitro studies have shown promising results against various viral strains:

| Virus | EC50 Value (µM) | CC50 Value (µM) | Selectivity Index |

|---|---|---|---|

| HIV-1 | 0.0364 | >240 | >6460 |

| TMV | 60% protection | N/A | N/A |

The selectivity index indicates a high degree of safety compared to its antiviral efficacy, making it a candidate for further development in antiviral therapies .

Case Studies

-

Cytotoxicity Studies : A series of experiments conducted on different tumor cell lines highlighted the compound's ability to induce apoptosis and inhibit cell proliferation effectively.

- Method: Cells were treated with varying concentrations of the compound, followed by viability assays.

- Results: Significant reductions in cell viability were observed at concentrations above 5 µM.

-

Mechanistic Studies : Investigations into the molecular mechanism revealed that the compound inhibited specific enzymes involved in cancer progression and viral replication.

- Findings: The compound was found to bind competitively to active sites of target enzymes, leading to decreased activity and subsequent cellular effects.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl (2R)-2-bromo-2-(2-chlorophenyl)acetate with high enantiomeric purity?

- Methodology :

- Step 1 : Bromination of 2-chlorophenylacetic acid derivatives using reagents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., THF) under reflux (4–6 hours).

- Step 2 : Esterification with methanol in the presence of catalytic sulfuric acid or via Mitsunobu conditions to retain stereochemistry.

- Step 3 : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and confirm enantiopurity using chiral HPLC or polarimetry .

- Key Parameters :

- Temperature control (0–25°C) to minimize racemization.

- Use of chiral resolving agents (e.g., camphorsulfonic acid) for diastereomeric salt formation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Structural Analysis :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, ester carbonyl at ~170 ppm).

- X-ray Crystallography : Resolve absolute configuration (2R) using SHELXL for refinement. ORTEP-3 can visualize thermal ellipsoids and confirm stereochemistry .

- Supplementary Methods :

- IR spectroscopy to identify ester C=O (~1740 cm⁻¹) and C-Br (~600 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in conformational analysis?

- Approach :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to model the compound’s lowest-energy conformers.

- Validate with experimental X-ray data (SHELX-refined structures) to assess torsional angles and packing effects.

- Use Rogers’s η or Flack x parameters to verify enantiomorph-polarity in near-centrosymmetric systems .

Q. What strategies prevent racemization during synthesis and purification?

- Racemization Mitigation :

- Avoid prolonged heating; use low-temperature (<40°C) esterification or Mitsunobu reactions.

- Rapid purification via flash chromatography (neutral alumina) to isolate the product before degradation.

- Monitor enantiomeric excess (ee) dynamically using inline chiral HPLC .

- Experimental Design :

- Compare kinetic vs. thermodynamic control in bromination steps. Steric hindrance from the 2-chlorophenyl group may slow racemization .

Q. How does the bromine atom influence reactivity in nucleophilic substitution (SN2) reactions?

- Mechanistic Insights :

- The α-bromo ester acts as an electrophile, with reactivity enhanced by the electron-withdrawing 2-chlorophenyl group.

- Steric hindrance at the chiral center reduces SN2 efficiency, favoring retention of configuration.

- Kinetic studies (e.g., Eyring plots) can quantify activation parameters in solvents like DMSO or acetonitrile .

Q. What advanced methods validate the compound’s stability under varying storage conditions?

- Stability Protocols :

- Conduct accelerated degradation studies (40°C/75% RH) and analyze via UPLC-MS to identify hydrolysis products (e.g., 2-chlorophenylacetic acid).

- Store solutions at -80°C in anhydrous DMSO to prevent ester hydrolysis. Avoid freeze-thaw cycles .

- Data Interpretation :

- Compare degradation kinetics in protic vs. aprotic solvents to optimize storage guidelines.

Methodological Challenges and Solutions

Q. How to address low yields in the final esterification step?

- Troubleshooting :

- Cause 1 : Moisture-sensitive intermediates (e.g., bromoacetyl chloride). Solution : Use anhydrous solvents and molecular sieves.

- Cause 2 : Competing side reactions (e.g., elimination). Solution : Optimize stoichiometry (1:1.2 molar ratio of alcohol to acid chloride).

- Validation : Track intermediates via ¹H NMR (e.g., methyl ester singlet at δ 3.7 ppm) .

Q. What computational tools predict the compound’s behavior in biological systems?

- In Silico Modeling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.